molecular formula C10H8F3NO2 B1460070 4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one CAS No. 2229451-05-0

4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one

Cat. No.: B1460070
CAS No.: 2229451-05-0
M. Wt: 231.17 g/mol
InChI Key: HTVBMTUOKYPPHQ-UHFFFAOYSA-N
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Description

4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one is a synthetic organic compound belonging to the oxazolidinone class, characterized by a five-membered 1,3-oxazolidin-2-one ring core . This research chemical is designed for investigational use in microbiology and medicinal chemistry. Its structure, featuring a (2,4,5-trifluorophenyl)methyl substituent, is of significant interest for the development of novel therapeutic agents, particularly against multi-drug resistant Gram-positive bacteria . Oxazolidinones are a recognized class of synthetic antibacterial agents with a unique mechanism of action. They selectively inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . Specifically, they target the peptidyl transferase center and inhibit the formation of the first peptide bond, thereby preventing the establishment of a functional 70S initiation complex, a critical early step in protein synthesis . This mechanism is distinct from other classes of protein synthesis inhibitors, which accounts for the activity of oxazolidinones against pathogens resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant pneumococci . Researchers can utilize this compound as a key intermediate or precursor in synthesizing novel derivatives for structure-activity relationship (SAR) studies. The presence of the trifluorophenyl group is a common pharmacophore in medicinal chemistry that can influence the compound's potency, pharmacokinetics, and metabolic stability. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(2,4,5-trifluorophenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-7-3-9(13)8(12)2-5(7)1-6-4-16-10(15)14-6/h2-3,6H,1,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVBMTUOKYPPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC(=C(C=C2F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one is an oxazolidinone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and various biological effects through a review of relevant literature and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H8_{8}F3_{3}N1_{1}O2_{2}
  • CAS Number : 1699457-95-8
  • Molecular Weight : 217.14 g/mol

The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and metabolic stability, potentially influencing the compound's activity against various biological targets.

Anticancer Properties

Research indicates that oxazolidinone derivatives exhibit promising anticancer activity. A study synthesized various derivatives and evaluated their cytotoxicity against human cancer cell lines. Notably, certain compounds demonstrated significant activity against HL60 promyelocytic leukemia cells with IC50_{50} values ranging from 4 to 18 μM. Additionally, these compounds showed low toxicity towards normal peripheral blood mononuclear cells (PBMC), indicating a selective action against cancer cells .

The mechanism of action for oxazolidinones typically involves inhibition of bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit. This action is crucial for their antibacterial properties. However, studies have also suggested that modifications in the oxazolidinone structure can lead to enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study highlighted how minor changes in the molecular structure can significantly affect biological activity. For instance, specific substitutions on the oxazolidinone ring were shown to increase permeability and reduce efflux in Gram-negative bacteria . This information is vital for designing more effective derivatives.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy. It has shown activity against various bacterial strains by disrupting protein synthesis. The compound's ability to overcome efflux mechanisms in resistant strains makes it a candidate for further development .

Study 1: Cytotoxicity Evaluation

A recent study investigated the cytotoxic effects of several oxazolidinone derivatives on HL60 leukemia cells. The results indicated that certain derivatives had an IC50_{50} below 10 μM, demonstrating strong pro-apoptotic effects without significantly affecting normal lymphocyte proliferation . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxazolidinones against resistant bacterial strains. The study found that specific modifications increased effectiveness against both wild-type and mutant strains of E. coli and A. baumannii, suggesting that structural optimization could lead to broad-spectrum antibiotics .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Fluorine vs. Chlorine : Fluorinated substituents (e.g., trifluorophenyl, fluorophenyl) enhance metabolic stability and bioavailability compared to chlorinated analogs .
  • Phenyl vs. Alkyl Chains : Bulky substituents like phenyl or trifluoromethyl groups improve target binding affinity but may reduce solubility .

Synthetic Relevance :

  • The target compound is synthesized via a streamlined one-pot method, whereas analogs like 3-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one may require multi-step protocols due to steric hindrance from the trifluoromethyl group .

Pharmacological and Industrial Relevance

  • This compound : Critical in Sitagliptin quality control, ensuring compliance with regulatory standards for impurities .
  • 3-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one : Used in agrochemicals due to its resistance to enzymatic degradation .

Notes

Data Limitations: Molecular formulas and weights for some compounds (e.g., 3-[5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one) are inferred due to incomplete evidence .

Structural-Activity Relationships : Fluorine substitution patterns significantly influence pharmacokinetics, as seen in the target compound’s role versus 3-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one .

Synthetic Challenges : The one-pot synthesis of the target compound contrasts with the multi-step routes required for analogs with complex substituents .

Preparation Methods

Condensation and Rearrangement Route

A notable method involves the condensation of suitable precursors bearing the 2,4,5-trifluorophenyl moiety with oxazolidinone ring-forming reagents:

  • The synthesis of (4S)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-(2,4,5-trifluorophenyl)oxazolidin-2-one has been reported, involving condensation reactions followed by rearrangement steps.
  • The reaction of acetone with this intermediate leads to the formation of a fused oxazine-oxazole ring system, demonstrating the reactivity of the trifluorophenyl-substituted oxazolidinone.
  • Structural confirmation was achieved via X-ray crystallography, indicating precise control over stereochemistry and ring formation.

This approach highlights the utility of protective groups (e.g., tert-butyldimethylsilyl) and controlled condensation to achieve the target trifluorophenyl-substituted oxazolidinone.

One-Pot Synthesis from Epoxides and Chlorosulfonyl Isocyanate

  • A regioselective one-pot synthesis involves reacting epoxides with chlorosulfonyl isocyanate (CSI), yielding oxazolidinones with retention of stereochemistry.
  • For example, styrene oxide derivatives yield 4-phenyloxazolidin-2-one efficiently, suggesting that epoxides derived from trifluorophenyl-substituted precursors could be similarly converted.

Comparative Data Table of Preparation Conditions and Yields

Method Key Reagents/Conditions Temperature Reaction Time Yield (%) Notes
Condensation with tert-butyldimethylsilyl protection (4S)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-(2,4,5-trifluorophenyl)oxazolidin-2-one Ambient Variable Not specified Enables formation of fused oxazine-oxazole ring; stereochemistry confirmed by X-ray
Carbodiimide-mediated coupling EDC·HCl, DMAP, DCM 20–23 °C Overnight ~72.9 Efficient amide formation and cyclization; adaptable to aryl-substituted oxazolidinones
One-pot epoxide + CSI reaction Epoxide, chlorosulfonyl isocyanate 0–23 °C 1–4 hours Not specified Regioselective, stereochemistry preserved; suitable for substituted epoxides
Microwave-assisted urea and ethanolamine Urea, ethanolamine, nitromethane (microwave irradiation) Microwave heating Minutes to hours Not specified Rapid and practical gram-scale synthesis of oxazolidinones

Research Findings and Notes

  • The trifluorophenyl substitution at the 4-position of oxazolidinone affects both the electronic properties and steric environment, influencing ring closure efficiency and reaction selectivity.
  • Protective groups such as tert-butyldimethylsilyl facilitate selective transformations and improve yields by preventing side reactions during condensation.
  • Carbodiimide coupling is a versatile and mild method suitable for scale-up and diverse substituents, including fluorinated aromatics.
  • One-pot CSI-epoxide methods offer regio- and stereoselectivity, potentially useful for preparing fluorinated oxazolidinones if suitable epoxide precursors are available.
  • Microwave-assisted synthesis provides an environmentally friendly and rapid alternative, though specific application to trifluorophenyl derivatives requires further exploration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one?

  • Methodological Answer : The compound can be synthesized via Pd/C-catalyzed hydrogenation of intermediates, such as (4S)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-(2,4,5-trifluorophenyl)oxazolidin-2-one. Condensation and rearrangement reactions with acetone under controlled conditions (e.g., inert atmosphere, 40–60°C) yield oxazolidinone derivatives. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. Which analytical techniques are essential for characterizing fluorinated oxazolidinones?

  • Methodological Answer : A combination of techniques is required:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and fluorine positions.
  • Mass Spectrometry (HRMS) : For molecular weight and fragmentation pattern validation.
  • X-ray Crystallography : To resolve stereochemical ambiguities and confirm crystal packing effects, as demonstrated for fluorinated oxazolidinone analogs .

Q. How do fluorinated substituents influence the reactivity of oxazolidinone derivatives?

  • Methodological Answer : The electron-withdrawing nature of fluorine atoms (2,4,5-trifluorophenyl group) enhances electrophilicity at the oxazolidinone carbonyl, facilitating nucleophilic additions. Fluorine’s steric effects also modulate reaction kinetics in hydrogenation or cyclization steps. Comparative studies with non-fluorinated analogs are recommended to isolate electronic vs. steric contributions .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in oxazolidinone derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of absolute configuration. For fluorinated oxazolidinones, heavy atoms (e.g., fluorine) improve data resolution. Protocols include:

  • Growing crystals via slow evaporation (e.g., dichloromethane/hexane mixtures).
  • Using synchrotron radiation for high-resolution data collection, especially for low-symmetry crystals.
  • Refinement with software like SHELXL to model fluorine positions accurately, as applied in fluorinated oxazolidinone structural studies .

Q. What mechanistic pathways explain fused-ring formation in oxazolidinone derivatives?

  • Methodological Answer : Hemiaminal intermediates are key. For example, condensation of oxazolidinones with ketones (e.g., acetone) under acidic conditions forms a hemiaminal, which undergoes intramolecular cyclization to yield fused oxazine-oxazole rings. Isotopic labeling (e.g., ¹⁸O tracing) and DFT calculations can validate proposed mechanisms .

Q. How can conflicting spectral data for fluorinated oxazolidinones be resolved?

  • Methodological Answer : Contradictions in NMR or MS data often arise from dynamic processes (e.g., ring puckering) or polymorphism. Strategies include:

  • Variable-temperature NMR to detect conformational exchange.
  • Parallel crystallization trials to isolate polymorphs for separate analysis.
  • Computational modeling (e.g., Gaussian09) to simulate spectra and compare with experimental data .

Q. What strategies optimize enantioselective synthesis of chiral oxazolidinones?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis. For fluorinated analogs:

  • Chiral Pd complexes can induce enantioselectivity during hydrogenation.
  • Kinetic resolution via lipase-catalyzed acylations (e.g., CAL-B enzyme) separates enantiomers.
  • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one

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